![molecular formula C22H18FN3OS2 B2417026 3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 384355-63-9](/img/structure/B2417026.png)

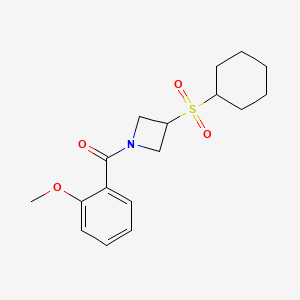

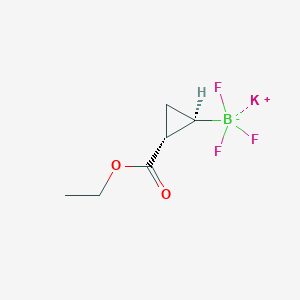

3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of thiophene and quinoline, both of which are aromatic heterocyclic compounds . Thiophene derivatives are known to exhibit a variety of properties and applications, including use in medicinal chemistry to improve advanced compounds with a variety of biological effects . Quinoline derivatives also have a wide range of biological activities.

Molecular Structure Analysis

The compound contains a thiophene ring, a quinoline ring, and an amide group. Thiophene is a five-membered ring with one sulfur atom . Quinoline is a fused ring system with benzene and pyridine rings .科学的研究の応用

Radioligand Development for PET Imaging

The development of novel quinoline-2-carboxamide derivatives, including closely related compounds, has been explored for their potential as radioligands suitable for positron emission tomography (PET) imaging. These compounds are targeted for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR), indicating their potential application in visualizing and quantifying the expression of PBR in vivo, which is valuable for diagnostic purposes in various diseases (Matarrese et al., 2001).

Antiproliferative Activity Against Cancer Cell Lines

Research into thieno[2,3-b]quinoline derivatives has identified compounds with significant antiproliferative activity against a variety of cancer cell lines. Notably, tetrahydrothieno[2,3-b]quinolones carboxamides have shown potent activity, particularly against melanoma and breast cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment. The efficacy of these compounds highlights the importance of structural derivatives of 3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide in oncological research (Hung et al., 2014).

Fluorophore Development for Biochemical Studies

The synthesis and photophysical property studies of azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT) have revealed compounds with dual emissions and significant Stokes shifts. These compounds, derived from quinoline carboxamides, show potential as sensitive fluorophores for biochemical applications, including the study of biological systems and cellular processes (Padalkar & Sekar, 2014).

Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase

A novel series of 3-quinoline carboxamides has been optimized as selective inhibitors of ATM kinase, indicating their potential for therapeutic applications in diseases where ATM kinase activity is implicated. This research suggests the utility of quinoline derivatives in developing treatments for conditions related to DNA damage response pathways (Degorce et al., 2016).

将来の方向性

特性

IUPAC Name |

3-amino-N-(3-fluorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3OS2/c23-12-5-3-6-13(11-12)25-21(27)20-19(24)18-17(16-9-4-10-28-16)14-7-1-2-8-15(14)26-22(18)29-20/h3-6,9-11H,1-2,7-8,24H2,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKGSARVALDFOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC(=CC=C4)F)N)C5=CC=CS5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2416958.png)

![11-Propan-2-yl-3-oxa-9-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2416960.png)

![8-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2416961.png)

![N-[2-[[(1R,2S)-3,3-Difluoro-2-hydroxycyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2416963.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2416965.png)